4-[(4-Bromophenoxy)methyl]piperidine

Lipophilicity CNS permeability SAR

4-[(4-Bromophenoxy)methyl]piperidine (CAS 189618-32-4, molecular formula C₁₂H₁₆BrNO, molecular weight 270.17 g/mol) is a 4-substituted piperidine derivative bearing a para‑bromophenoxy moiety connected via a methylene spacer. The compound serves as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of G‑protein coupled receptor 119 (GPR119) agonists and sigma‑receptor ligands, where the bromine atom enables both halogen‑bonding interactions and participation in cross‑coupling reactions.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 189618-32-4
Cat. No. B1326351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromophenoxy)methyl]piperidine
CAS189618-32-4
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
InChIKeyRGJFMUFGRNTWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Bromophenoxy)methyl]piperidine (CAS 189618-32-4): Core Chemical Identity and Research Context


4-[(4-Bromophenoxy)methyl]piperidine (CAS 189618-32-4, molecular formula C₁₂H₁₆BrNO, molecular weight 270.17 g/mol) is a 4-substituted piperidine derivative bearing a para‑bromophenoxy moiety connected via a methylene spacer . The compound serves as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of G‑protein coupled receptor 119 (GPR119) agonists and sigma‑receptor ligands, where the bromine atom enables both halogen‑bonding interactions and participation in cross‑coupling reactions [1][2].

Why 4-[(4-Bromophenoxy)methyl]piperidine Cannot Be Replaced by Common Halogen or Spacer Analogs


Within the 4‑(phenoxymethyl)piperidine chemotype, the identity of the para‑halogen substituent and the presence of the methylene linker are not trivial variations; they dictate lipophilicity, conformational flexibility, and the capacity for on‑target halogen bonding and cross‑coupling. The bromine atom in the target compound confers a logP of approximately 3.16, markedly higher than that of the 4‑chloro (logP ≈ 2.72–3.05) or 4‑fluoro (logP ≈ 2.30–2.53) congeners and nearly one log unit above the unsubstituted parent (logP ≈ 1.92) . This elevated lipophilicity directly influences blood–brain barrier permeability and target engagement, making the bromo analog the preferred choice for CNS‑oriented programs. Removing the methylene spacer (viz. 4‑(4‑bromophenoxy)piperidine, CAS 74130‑05‑5) alters the distance between the piperidine nitrogen and the aromatic ring, impacting recognition by key biological targets and invalidating structure–activity relationships established with the methylene‑bridged core [1].

4-[(4-Bromophenoxy)methyl]piperidine: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (logP) Benchmarking Against Chloro, Fluoro, and Unsubstituted Phenoxymethylpiperidines

The measured/predicted logP of 4-[(4-bromophenoxy)methyl]piperidine (3.16) is substantially higher than that of the 4-chloro analog (logP = 2.72–3.05), the 4-fluoro analog (logP = 2.30–2.53), and the unsubstituted parent 4-(phenoxymethyl)piperidine (logP = 1.92) . This ranking reflects the increasing size and polarizability of the halogen in the order H < F < Cl < Br.

Lipophilicity CNS permeability SAR

Patented Use as a Critical Intermediate in GPR119 Agonist Synthesis

European Patent EP3074384B1 explicitly employs 4-((4-bromophenoxy)methyl)piperidine hydrochloride as the starting intermediate for constructing a series of amide derivatives with GPR119 agonist activity, intended for the treatment of type‑II diabetes and related metabolic disorders [1]. The patent describes a multi‑step synthetic route in which the bromophenoxy‑piperidine scaffold is functionalized at the piperidine nitrogen with a trifluoromethyl‑cyclobutyl‑carbonyl group, followed by Suzuki coupling at the bromine position, demonstrating the dual utility of the bromine atom for both halogen‑bonding target interactions and subsequent cross‑coupling diversification [1].

GPR119 agonist Metabolic disorders Patent intermediate

Sigma‑Receptor Ligand Scaffold: Class‑Level Evidence from Halogenated 4‑(Phenoxymethyl)piperidines

A seminal structure–activity relationship study by Waterhouse et al. (1997) evaluated a series of halogenated 4‑(phenoxymethyl)piperidines, explicitly examining 4‑bromo substitution on the phenoxy ring, and reported sigma‑1 receptor dissociation constants ranging from 0.38 to 24.3 nM across the compound set [1]. The 4‑bromo substitution consistently afforded high‑affinity binding in the low‑nanomolar range, demonstrating that the bromine atom serves as a key determinant for sigma‑1 receptor engagement within this chemotype.

Sigma receptor Radioligand SPECT imaging

Structural Differentiation from 4-(4-Bromophenoxy)piperidine (No Methylene Spacer)

The target compound incorporates a methylene (‑CH₂‑) bridge between the piperidine ring and the phenoxy oxygen, whereas the commercially available 4-(4-bromophenoxy)piperidine (CAS 74130-05-5) directly attaches the oxygen to the piperidine 4‑position, creating a benzyloxy‑ether linkage without the spacer [1]. This structural difference alters the distance between the piperidine nitrogen and the aromatic ring, affecting both the conformational ensemble accessible to the scaffold and the metabolic vulnerability of the ether linkage [2].

Conformational flexibility Metabolic stability SAR

4-[(4-Bromophenoxy)methyl]piperidine: Core Application Scenarios for Procurement Decisions


GPR119 Agonist Lead Optimization and Patent Compound Synthesis

Research groups pursuing GPR119 agonists for type‑II diabetes can directly employ 4-[(4-bromophenoxy)methyl]piperidine as the scaffold building block as described in EP3074384B1, for subsequent functionalization at the piperidine nitrogen and Suzuki coupling at the bromine position [1].

Sigma‑1 Receptor Ligand Development for CNS Imaging or Neuroprotection

The compound provides a validated entry point into the halogenated 4‑(phenoxymethyl)piperidine series, which has demonstrated low‑nanomolar sigma‑1 receptor affinity in radioligand binding assays; the bromo substituent offers a balance of affinity and synthetic versatility [2].

Dual‑Functionality Building Block for Parallel Medicinal Chemistry

The bromine atom enables both halogen‑bonding interactions for target engagement and serves as a handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), allowing rapid diversification of the aromatic ring in hit‑to‑lead campaigns [3].

CNS‑Penetrant Probe Design Requiring Elevated Lipophilicity

With a logP of 3.16, substantially higher than its chloro and fluoro counterparts, this building block is particularly suited for programs where passive brain penetration is a critical design parameter .

Quote Request

Request a Quote for 4-[(4-Bromophenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.